Superior In Vitro Potency Against Streptococcus pneumoniae Compared to Levofloxacin and Ciprofloxacin
Moxifloxacin demonstrates significantly higher potency against S. pneumoniae, a leading cause of community-acquired pneumonia, compared to levofloxacin and ciprofloxacin. A study of 200 clinical isolates, including penicillin-resistant strains, reported a MIC90 for moxifloxacin of 0.25 mg/L. This value was three dilutions lower than that of levofloxacin (MIC90 = 2 mg/L) and four dilutions lower than that of ciprofloxacin (MIC90 = 4 mg/L) . This superiority is corroborated by a large-scale (n=729) surveillance study where moxifloxacin MIC90 was 0.25 μg/mL versus levofloxacin MIC90 of 1 μg/mL .
| Evidence Dimension | In vitro potency (MIC90) against S. pneumoniae |
|---|---|
| Target Compound Data | 0.25 mg/L (and 0.25 μg/mL in separate study) |
| Comparator Or Baseline | Levofloxacin: 2 mg/L (and 1 μg/mL in separate study); Ciprofloxacin: 4 mg/L |
| Quantified Difference | 3- to 4-fold lower MIC90 (3 dilutions lower vs. levofloxacin; 4 vs. ciprofloxacin) |
| Conditions | Agar dilution method; clinical isolates from bacteraemic pneumococcal pneumonia patients ; and 729 clinical isolates |
Why This Matters
A 3- to 4-fold lower MIC90 indicates that moxifloxacin can achieve effective bacterial killing at lower concentrations, which is critical for overcoming pharmacokinetic barriers at infection sites and reducing the risk of selecting for resistance.
- [1] Reinert RR, Schlaeger JJ, Lütticken R. Moxifloxacin: a comparison with other antimicrobial agents of in-vitro activity against Streptococcus pneumoniae. J Antimicrob Chemother. 1998;42(6):803-806. View Source
- [2] Blondeau JM, et al. Antimicrob Agents Chemother. 2001;45(3):711-717. View Source
